![molecular formula C14H11N3O3S2 B2567651 2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile CAS No. 1188304-69-9](/img/structure/B2567651.png)
2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several interesting functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a bis(methylthio)acrylonitrile group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the acrylonitrile group is a type of unsaturated nitrile, which can undergo various addition reactions. The benzo[d][1,3]dioxol-5-yl group and the 1,2,4-oxadiazol-5-yl group may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. For example, the presence of polar functional groups can affect the compound’s solubility in various solvents. The compound’s melting point, boiling point, and other physical properties can also be predicted .Applications De Recherche Scientifique
- Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and functional groups make it an interesting candidate for inhibiting cancer cell growth. Some studies have reported promising results in vitro .
- The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile involves several steps, including the formation of the oxadiazole ring. Researchers have used this compound as a building block for other complex molecules .
- The crystal structure of this compound has been determined experimentally. Researchers have investigated its packing arrangement, bond lengths, and angles. Such studies contribute to our understanding of crystallography and solid-state properties .
- Due to its conjugated system and electron-rich moieties, this compound may find applications in electrochemistry. Researchers have explored its redox behavior and potential use in energy storage devices .
- The unique combination of heterocyclic rings and functional groups in this compound makes it an interesting pharmacophore. Computational studies have investigated its binding interactions with biological targets, potentially leading to drug discovery .
- The π-conjugated system in 2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3,3-bis(methylthio)acrylonitrile suggests its potential as a material for organic electronic devices. Researchers have explored its optical and electronic properties .
Anticancer Properties
Organic Synthesis and Methodology
Material Science and Crystallography
Electrochemical Applications
Pharmacophore Design
Materials for Organic Electronics
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through biological testing and is often specific to the particular application of the compound. Without more specific information or research, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Orientations Futures
The future research directions for a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity. Alternatively, if the compound has interesting chemical properties, future research might explore its potential uses in chemical synthesis or material science .
Propriétés
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3,3-bis(methylsulfanyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-21-14(22-2)9(6-15)13-16-12(17-20-13)8-3-4-10-11(5-8)19-7-18-10/h3-5H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFDRIKSWGZKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

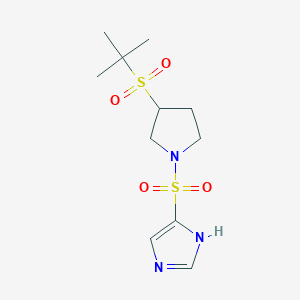

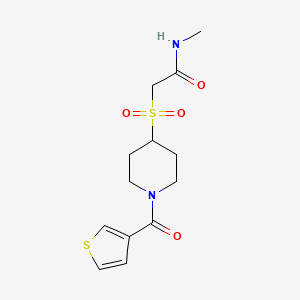
![1-(2,4-Dihydroxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2567573.png)
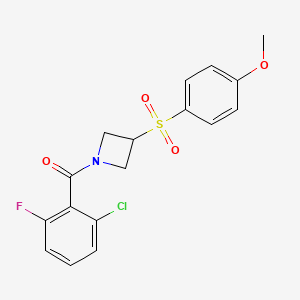
![(2S,3R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-3-carboxylic acid](/img/structure/B2567581.png)
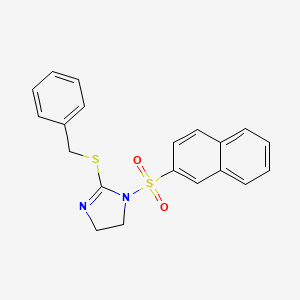
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)

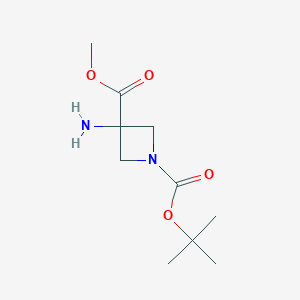
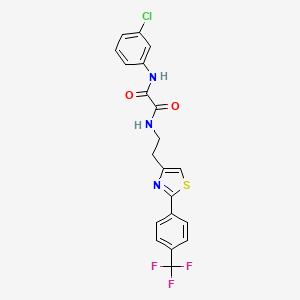
![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)
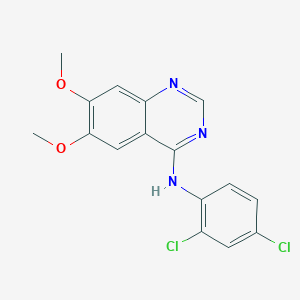
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)